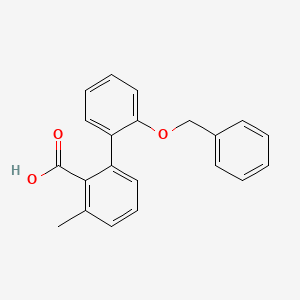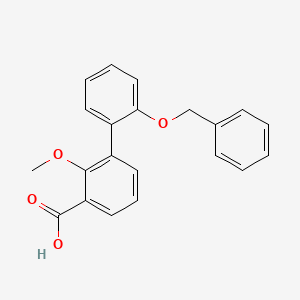
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid, or 3-BPMB for short, is a naturally occurring organic compound that has a wide range of applications in the scientific research field. It is a crystalline solid with a white to off-white color, and can be found in a 95% purity grade. It is an important intermediate in the synthesis of several pharmaceuticals, and its properties make it a useful building block for organic synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-BPMB.
Aplicaciones Científicas De Investigación
3-BPMB is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of several pharmaceuticals, such as anti-inflammatory drugs, anti-depressants, and anti-cancer agents. It is also used as a building block for organic synthesis, and can be used to synthesize a variety of compounds for use in drug discovery and development. Additionally, 3-BPMB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine.
Mecanismo De Acción
The mechanism of action of 3-BPMB is not fully understood, but it is thought to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. By inhibiting the enzyme, 3-BPMB increases the concentration of acetylcholine in the body, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BPMB are not fully understood, but it is thought to have a variety of effects on the body. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased alertness, improved memory, and improved cognitive function. Additionally, 3-BPMB has been found to have anti-inflammatory and anti-oxidant properties, which may have beneficial effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-BPMB in lab experiments is its high purity grade (95%), which makes it ideal for use in a variety of applications. Additionally, 3-BPMB is relatively easy to synthesize, making it a cost-effective option for researchers. However, there are some limitations to using 3-BPMB in lab experiments. For example, it is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, so it is important to use caution when using the compound in experiments.
Direcciones Futuras
Given the wide range of applications of 3-BPMB, there are a number of potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on the body. Additionally, research could be conducted to explore the potential use of 3-BPMB as an inhibitor of other enzymes or as a building block for organic synthesis. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing the compound.
Métodos De Síntesis
3-BPMB can be synthesized through a variety of methods, but the most common method is the condensation reaction of 2-benzyloxybenzaldehyde with 5-methoxybenzoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and yields a white crystalline solid with a 95% purity grade. Other methods of synthesis include the use of a Grignard reagent or a Friedel-Crafts acylation reaction.
Propiedades
IUPAC Name |
3-methoxy-5-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-18-12-16(11-17(13-18)21(22)23)19-9-5-6-10-20(19)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJDQNUCFQQELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692200 |
Source


|
| Record name | 2'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261969-31-6 |
Source


|
| Record name | 2'-(Benzyloxy)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














